4-methyl-3-phenylhex-4-enoic acid
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Overview
Description
4-Methyl-3-phenylhex-4-enoic acid is a synthetic organic compound with the molecular formula C₁₃H₁₆O₂. It is characterized by a hexenoic acid backbone with a methyl group at the fourth position and a phenyl group at the third position. This compound is widely used in scientific experiments as a starting material or an intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3-phenylhex-4-enoic acid can be synthesized through various synthetic routes. One common method involves the alkylation of 3-phenylpropionic acid with 2-bromo-2-methylpropene in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to enhance the efficiency of the reaction. The product is then purified through techniques like recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-phenylhex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of 4-methyl-3-phenylhexanoic acid or 4-methyl-3-phenylhexan-2-one.
Reduction: Formation of 4-methyl-3-phenylhexanol or 4-methyl-3-phenylhexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-phenylhex-4-enoic acid is utilized in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-phenylhex-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating various biochemical pathways and exerting their effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropionic acid: Similar structure but lacks the methyl group at the fourth position.
4-Methylhexanoic acid: Similar structure but lacks the phenyl group at the third position.
3-Phenyl-2-methylpropanoic acid: Similar structure but with different positioning of the methyl and phenyl groups.
Uniqueness
4-Methyl-3-phenylhex-4-enoic acid is unique due to the presence of both a phenyl group and a methyl group on the hexenoic acid backbone. This unique structure imparts specific chemical and physical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(E)-4-methyl-3-phenylhex-4-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-10(2)12(9-13(14)15)11-7-5-4-6-8-11/h3-8,12H,9H2,1-2H3,(H,14,15)/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALQBRRXOFCNIU-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(CC(=O)O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(CC(=O)O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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